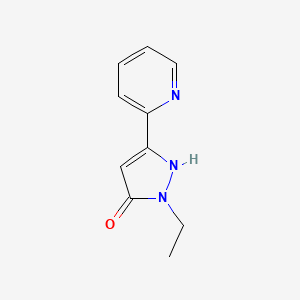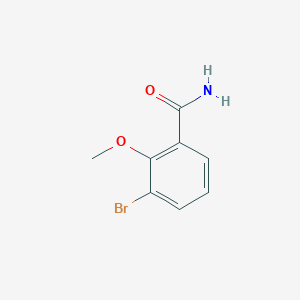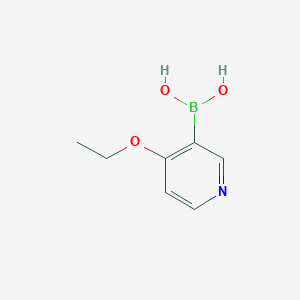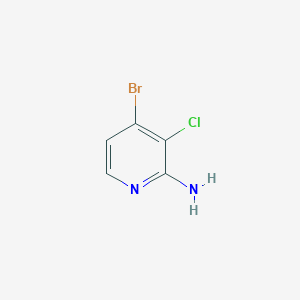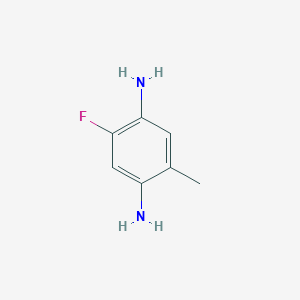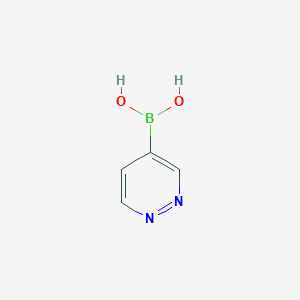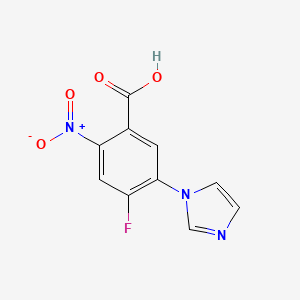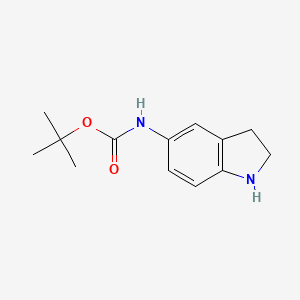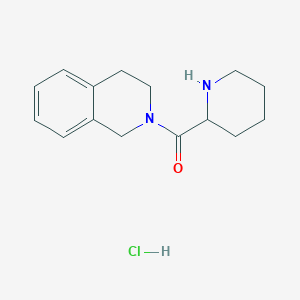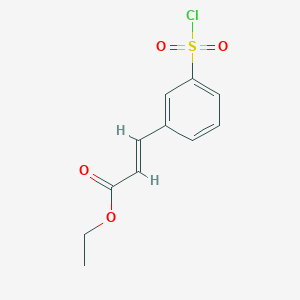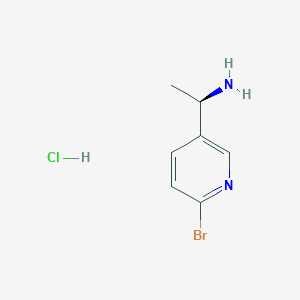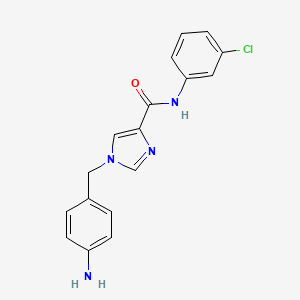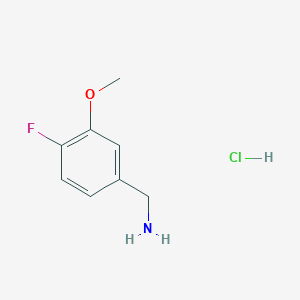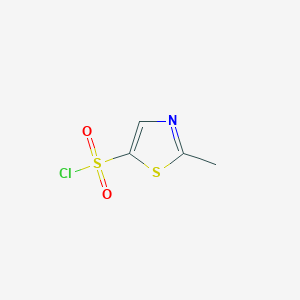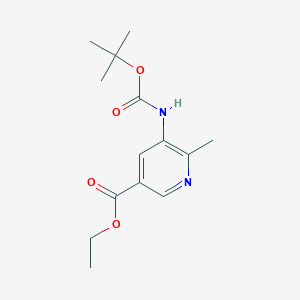
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound you mentioned seems to be a derivative of nicotinic acid (vitamin B3) with a Boc-protected amino group.
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate” are not available, Boc-protected amino acids and similar compounds are typically synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Aplicaciones Científicas De Investigación
- Application : The tert-butoxycarbonyl (Boc) group is widely used as an amine protecting group in organic synthesis . This group plays a significant role in the synthesis of peptides and other organic compounds .
- Method : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .
- Results : The use of this method led to deprotection within 10 minutes .
- Application : The use of tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis .
- Method : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
Scientific Field: Organic Chemistry
Scientific Field: Peptide Synthesis
- Application : The use of tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis .
- Method : A series of room-temperature ionic liquids were prepared from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
- Application : High-temperature deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
- Method : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
- Results : Deprotection was achieved within 10 minutes .
Scientific Field: Organic Synthesis
Scientific Field: Peptide Deprotection
- Application : The use of tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis .
- Method : A series of room-temperature ionic liquids were prepared from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
- Application : High-temperature deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
- Method : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
- Results : Deprotection was achieved within 10 minutes .
Scientific Field: Organic Synthesis
Scientific Field: Peptide Deprotection
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRWEQOGCCJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



